Home > Products > Screening Compounds P3262 > 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide - 852450-58-9

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3091718
CAS Number: 852450-58-9
Molecular Formula: C20H13F4N5O2
Molecular Weight: 431.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

  • Compound Description: This compound demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7 with an IC50 value in the micromolar range [].
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. Key differences lie in the substituents on the pyrazole and phenyl rings, with a methylthio group present in place of the 4-fluorophenyl, and a 2-chlorophenyl group replacing the 3-(trifluoromethyl)phenyl substituent of the main compound [].

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups []. Research suggests it binds to the minor and major pockets of the transmembrane domains of CXCR3, offering potential for the design of allosteric modulators [].
  • Relevance: While structurally distinct from the main compound, VUF11211 is discussed alongside (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330), a potent and selective CXCR3 antagonist, which shares the core 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl moiety with the primary compound of interest []. This highlights a potential area of research where variations in core structures can yield compounds targeting similar biological pathways.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330 is a highly potent and selective CXCR3 antagonist []. It exhibits potent inhibition of specific binding of CXCR3 ligands and effectively blocks CXCR3-mediated functional responses, including chemotaxis [].
  • Relevance: NBI-74330 is highly relevant due to its close structural similarity to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. Both compounds share the central 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl core and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This suggests that modifications around this core structure can lead to compounds with distinct biological activities [, ].
  • Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinases []. It demonstrates limited brain distribution, potentially due to efflux mechanisms at the blood-brain barrier, particularly Bcrp [].
  • Relevance: Although CCT196969 differs structurally from 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, its classification as a panRAF inhibitor alongside 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120), which incorporates the 4-oxo-dihydropyrido[2,3-d]pyrimidin-yl motif, highlights a potential structure-activity relationship []. This suggests that variations on the pyrido[2,3-d]pyrimidinyl core structure could be explored for developing compounds with targeted kinase inhibitory activity.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a panRAF inhibitor, exhibiting limited brain distribution due to efflux mechanisms at the blood-brain barrier, specifically Bcrp []. It shows promise as a potential therapeutic for melanoma, demonstrating superior in vitro efficacy in patient-derived melanoma cell lines [].
  • Relevance: LY3009120 bears structural similarities to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide as both contain the 4-oxo-dihydropyrido[2,3-d]pyrimidin-yl structural motif []. Although their specific targets differ, this similarity highlights the potential versatility of this core structure in designing compounds with varied biological activities.

Properties

CAS Number

852450-58-9

Product Name

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C20H13F4N5O2

Molecular Weight

431.351

InChI

InChI=1S/C20H13F4N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)

InChI Key

PJFQMXAJFNEUQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.